Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate is a synthetic organic compound characterized by:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, which confers electron-withdrawing properties and metabolic stability.
- A 4-methylbenzylamino substituent, which may influence receptor binding or solubility.
Its synthesis likely follows standard protocols for ethyl oxopropanoate derivatives, such as condensation reactions with halogenated pyridines and benzylamines under basic conditions .
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-methylphenyl)methylamino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-3-28-18(27)15(16-14(20)8-13(10-24-16)19(21,22)23)17(26)25-9-12-6-4-11(2)5-7-12/h4-8,10,15H,3,9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANWNRTFRLMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. The compound's structure includes a pyridine ring, which is known for its diverse biological properties, including anti-inflammatory and anti-cancer activities. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H14ClF3N2O3
- Molecular Weight : 338.71 g/mol
- CAS Number : 338406-77-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
- Antitumor Activity : Studies indicate that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting potential as an anticancer agent.
Case Study 2: COX Inhibition
In a comparative study of various pyridine derivatives, this compound showed a notable inhibition of COX-2 activity with an IC50 value in the low micromolar range. This suggests its potential use in treating inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity for COX Enzymes : The compound exhibits selectivity towards COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its trifluoromethyl-pyridinyl core and benzylamino side chain. Key analogues include:
Table 1: Structural and Functional Comparison
*Inferred from structural similarity to pesticidal and medicinal compounds.
Functional Group Impact on Properties
- Trifluoromethyl (CF₃) Groups : Enhance metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .
- Benzylamino vs. Fluorobenzylamino: The 4-methyl group in the target compound may improve steric hindrance compared to the 4-fluoro analog, affecting receptor selectivity .
- Ester vs. Amide Linkages : Ethyl esters (target compound) are more hydrolytically labile than amides (e.g., benzamide derivatives in ), which could influence bioavailability .
Agrochemical Relevance
Compounds with trifluoromethyl-pyridinyl motifs (e.g., haloxyfop methyl ester) are widely used as herbicides due to their inhibition of acetyl-CoA carboxylase .
Pharmaceutical Potential
Analogues with thiazolylmethylthio or indolyl groups () exhibit anticancer and antiviral properties, implying that the target compound’s benzylamino group could modulate similar pathways (e.g., kinase inhibition) .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group and ethyl ester enhance logP values, favoring absorption in biological systems.
- Solubility: The 4-methylbenzylamino group may reduce aqueous solubility compared to fluorinated analogues .
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/amide linkages. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages ensures stoichiometric integrity .
[Basic] How is the crystal structure of this compound determined, and what structural features are critical?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Crystallization : Slow evaporation from a solvent like dichloromethane/hexane yields suitable crystals. Disorder in the pyridinyl or benzyl groups may require refinement using software like SHELXL .
- Key Structural Features :
- Planarity : The pyridinyl ring and adjacent carbonyl groups often adopt a planar conformation, facilitating π-π stacking in solid-state arrangements .
- Hydrogen Bonding : The amide N-H forms hydrogen bonds with ester carbonyl oxygen, stabilizing the molecular conformation .
- Trifluoromethyl Effects : The CF₃ group introduces steric and electronic effects, influencing bond angles and crystal packing .
[Advanced] How do electron-withdrawing groups (e.g., trifluoromethyl) affect reactivity in condensation reactions during synthesis?
Methodological Answer:
The trifluoromethyl group (CF₃) significantly alters reaction kinetics and regioselectivity:
- Electronic Effects : CF₃ is strongly electron-withdrawing, reducing electron density on the pyridinyl ring. This deactivates the ring toward electrophilic attack but enhances nucleophilic substitution at the 2-position due to inductive effects .
- Steric Effects : The bulky CF₃ group can hinder access to reactive sites, necessitating optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents like DMF) .
- Catalyst Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) may be less effective due to CF₃’s electronegativity; copper-mediated Ullmann couplings are preferred for aryl-amide bond formation .
[Advanced] What strategies resolve contradictions in reported yields for similar compounds, and how can reaction conditions be optimized?
Methodological Answer:
Discrepancies in yields often arise from variables like solvent polarity, catalyst loading, or temperature gradients:
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., solvent, catalyst, temperature) and identify optimal conditions. For example, a study on ethyl 3-oxopropanoate derivatives found that acetonitrile improved yields by 20% compared to THF .
- In Situ Monitoring : Techniques like FT-IR or reaction calorimetry can track intermediate formation and exothermicity, enabling real-time adjustments .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolyzed esters or unreacted intermediates), guiding purification protocols .
[Application-Focused] What are potential applications in medicinal chemistry based on structural analogs?
Methodological Answer:
Structural analogs with trifluoromethylpyridinyl and benzylamino motifs have shown promise in:
- Receptor Targeting : The pyridinyl group mimics nicotinamide scaffolds, enabling interactions with kinase ATP-binding pockets. For example, analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide exhibit inhibitory activity against tyrosine kinases .
- Agrochemical Development : Trifluoromethyl groups enhance lipophilicity and metabolic stability, making derivatives effective as herbicides or fungicides. Studies highlight activity against plant pathogens via disruption of mitochondrial electron transport .
[Advanced] How can regioselectivity challenges during functionalization of the pyridinyl ring be addressed?
Methodological Answer:
Regioselective functionalization requires precise control:
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to position substituents at specific sites. For example, a 3-chloro-5-CF₃-pyridinyl derivative was selectively brominated at the 4-position using LDA/trimethylborate .
- Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) with silyl protecting agents (TMSCl) during halogenation or amidation steps .
[Basic] What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of trifluoromethyl and chlorinated groups .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during deprotection) .
- Waste Disposal : Segregate halogenated waste for incineration, adhering to EPA guidelines for persistent organic pollutants .
[Advanced] How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Methodological Answer:
- pH Stability : The ester group is prone to hydrolysis under basic conditions (pH > 9). Buffer systems (e.g., ammonium acetate, pH 6.5) stabilize the compound during in vitro assays .
- Thermal Degradation : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Lyophilization or storage at -20°C in amber vials prevents thermal/photo-degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
